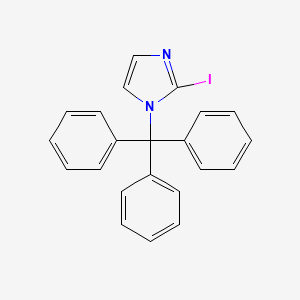

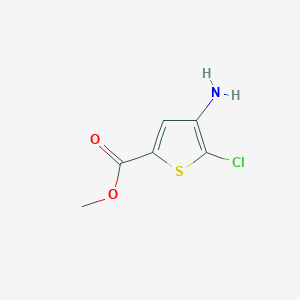

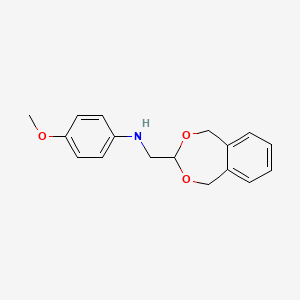

![molecular formula C6H5N3S B1298100 [1,2,4]三唑并[4,3-a]吡啶-3-硫醇 CAS No. 6952-68-7](/img/structure/B1298100.png)

[1,2,4]三唑并[4,3-a]吡啶-3-硫醇

描述

“[1,2,4]Triazolo[4,3-a]pyridine-3-thiol” is a derivative of the triazolopyridine class of organic compounds . This class of compounds has been recognized for their various biochemical, clinical, and pharmaceutical applications . They have been identified as having antifungal, insecticidal, antibacterial, anticonvulsant, antioxidant, and herbicidal properties . They also act as adenosine receptors or inhibitors of HIF prolyl hydrolase and myeloperoxidase .

Synthesis Analysis

The synthesis of “[1,2,4]Triazolo[4,3-a]pyridine-3-thiol” involves a structure-based virtual screening made on IDO1 active site . The starting hit compound is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . The rational and in silico-guided design of analogues led to the identification of an IDO1 inhibitor with sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes .

Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[4,3-a]pyridine-3-thiol” was analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell . The asymmetric unit contains two 1,2,4-triazolo[4,3-a]pyridin-3-amine molecules linked via N–H⋯N hydrogen bonds with a R 22 (8) graph .

Chemical Reactions Analysis

The chemical reactions of “[1,2,4]Triazolo[4,3-a]pyridine-3-thiol” involve the conversion of tryptophan (Trp) into kynurenines (Kyn) in the first and rate-limiting step of the kynurenine pathway . This process is mediated by indoleamine 2,3-dioxygenase 1 (IDO1), a crucial enzyme in the maintenance of a balance between immune tolerance and immunity .

Physical And Chemical Properties Analysis

The physical and chemical properties of “[1,2,4]Triazolo[4,3-a]pyridine-3-thiol” were analyzed using FTIR and FT-Raman spectroscopy . The Stokes shifts derived from the optical spectra were equal to 9410 cm −1 for the triazole ring and 7625 cm −1 for the pyridine ring .

科学研究应用

Anticancer Activity

“[1,2,4]Triazolo[4,3-a]pyridine-3-thiol” derivatives have been studied for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro . The most promising compound exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .

Inhibition of Cell Growth

These compounds have shown to inhibit the growth of A549 cells in G0/G1 phase in a dose-dependent manner, and induced the late apoptosis of A549 cells .

Intervention on Intracellular Signaling

The intervention on intracellular c-Met signaling of A549 was verified by the result of Western blot . Fluorescence quantitative PCR showed that these compounds inhibited the growth of A549 cells by inhibiting the expression of c-Met and VEGFR-2 .

Low Hemolytic Toxicity

These compounds have shown low hemolytic toxicity, making them safer for use .

Synthesis of Heterocyclic Compounds

“[1,2,4]Triazolo[4,3-a]pyridine-3-thiol” is used in the synthesis of heterocyclic compounds, which hold enormous applications in medicinal and pharmaceutical chemistry .

Treatment of Type II-Diabetes Mellitus

3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine, a derivative of “[1,2,4]Triazolo[4,3-a]pyridine-3-thiol”, is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .

作用机制

Target of Action

The primary target of [1,2,4]Triazolo[4,3-a]pyridine-3-thiol is indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 plays a crucial role in maintaining a balance between immune tolerance and immunity . Overexpression of IDO1 in the tumor microenvironment can lead to a dysregulation of this balance, resulting in tumor cells escaping immune control .

Mode of Action

The compound interacts with IDO1, inhibiting its catalytic activity . This inhibition is achieved through the compound’s novel chemotype, based on a [1,2,4] triazolo[4,3-a]pyridine scaffold . This scaffold is underexploited among heme binding moieties, and its use has resulted in an improvement of potency to sub-micromolar levels .

Biochemical Pathways

The primary biochemical pathway affected by [1,2,4]Triazolo[4,3-a]pyridine-3-thiol is the kynurenine pathway . IDO1’s role in this pathway is the conversion of tryptophan into kynurenines . By inhibiting IDO1, the compound disrupts this conversion, affecting the balance between immune tolerance and immunity .

Pharmacokinetics

It is noted that the compound exhibits excellent in vitro metabolic stability , which could potentially impact its bioavailability.

Result of Action

The inhibition of IDO1 by [1,2,4]Triazolo[4,3-a]pyridine-3-thiol can boost the immune response, making it a promising strategy in cancer immunotherapy . It can work in synergy with other immunotherapeutic agents, enhancing their efficacy .

Action Environment

The action of [1,2,4]Triazolo[4,3-a]pyridine-3-thiol can be influenced by the tumor microenvironment, where IDO1 is often overexpressed

未来方向

The future directions for “[1,2,4]Triazolo[4,3-a]pyridine-3-thiol” research involve further optimization of the compound’s potency, metabolic stability, and selectivity . There is also interest in exploring the additional roles that IDO1 mediates beyond its catalytic activity . This could potentially lead to the development of new therapeutic strategies for cancer immunotherapy .

属性

IUPAC Name |

2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S/c10-6-8-7-5-3-1-2-4-9(5)6/h1-4H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMDNIPQCWNIMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=S)N2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219772 | |

| Record name | (1,2,4)Triazolo(4,3-a)pyridine-3(2H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazolo[4,3-a]pyridine-3-thiol | |

CAS RN |

6952-68-7 | |

| Record name | 1,2,4-Triazolo(4,3-a)pyridine-3-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006952687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6952-68-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,2,4)Triazolo(4,3-a)pyridine-3(2H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,2,4]Triazolo[4,3-a]pyridine-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4-TRIAZOLO(4,3-A)PYRIDINE-3-THIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0RLY3OSJ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Thiophen-2-ylmethyl)-amino]-phenol](/img/structure/B1298018.png)

![3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid](/img/structure/B1298025.png)

![2-[(4-fluorophenyl)amino]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B1298026.png)

![5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1298037.png)

![N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B1298039.png)